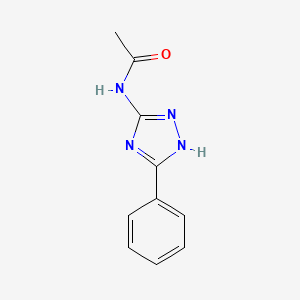

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-7(15)11-10-12-9(13-14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSGPWZOTDRMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401195 | |

| Record name | N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62400-12-8 | |

| Record name | N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of this compound oxide.

Reduction: Formation of N-(5-phenyl-1H-1,2,4-triazol-3-yl)ethylamine.

Substitution: Formation of various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide has been evaluated for its antimicrobial activity. Studies indicate that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives of triazoles have shown effectiveness against a range of pathogens including Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound has potential as an anticancer agent. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction. In vitro studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines .

Anti-inflammatory Effects

this compound has also been explored for its anti-inflammatory properties. Triazoles have been reported to inhibit pro-inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases .

Agricultural Applications

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. This compound may serve as a lead compound for developing new agricultural fungicides that target specific fungal pathogens while minimizing environmental impact .

Plant Growth Regulators

Research has indicated that triazole derivatives can act as plant growth regulators. They may enhance crop yield and resistance to environmental stressors by modulating plant hormonal pathways .

Material Science

Polymer Development

this compound can be utilized in the synthesis of advanced materials and polymers. The unique properties of triazoles allow for the creation of materials with enhanced thermal stability and mechanical strength .

Comparative Data Table

| Application Area | Activity/Effect | References |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | , |

| Anticancer | , | |

| Anti-inflammatory | ||

| Agricultural | Fungicide | , |

| Plant Growth Regulator | ||

| Material Science | Polymer Development | , |

Study 1: Antimicrobial Activity

A study evaluated various triazole derivatives for their antimicrobial efficacy against clinical isolates. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains of bacteria.

Study 2: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment protocols.

Study 3: Agricultural Application

Field trials using formulations containing this compound as a fungicide resulted in significant reductions in fungal infections in crops compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

N-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide ()

- Structural Difference: Replaces the phenyl group with an amino (-NH₂) substituent.

- Such derivatives are often intermediates for further functionalization.

2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7; )

- Structural Difference: Features a phenoxy group instead of phenyl, with additional chloro and methyl substituents.

- Activity : Acts as a synthetic auxin agonist in plants, mimicking indole-3-acetic acid (IAA) .

Sulfur-Containing Derivatives

VUAA1 and OLC15 ()

- VUAA1 : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.

- OLC15 : N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.

- Activity : VUAA1 is a broad-spectrum insect olfactory receptor agonist, while OLC15 acts as an antagonist. The substitution of pyridine (3-pyridinyl vs. 2-pyridinyl) and alkyl chain length (ethyl vs. butyl) critically determine agonist/antagonist switching .

Benzothiazole-Linked Triazole Acetamides ()

- Representative Compounds :

- 5i : 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide.

- 5j : 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide.

Biological Data :

Compound MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) Protective Index (MES) 5i 50.8 76.0 6.7 5j 54.8 52.8 8.96 - Key Insight : Fluorine substitution at the para position (5j) improves anticonvulsant efficacy and safety over meta-substituted 5i .

Substituent-Driven Activity Variations ()

- Example: 2-[(5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide. Structural Features: Benzyl and methyl groups on the triazole; nitro group on the phenyl ring.

Biological Activity

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, supported by various research findings and data.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its role in various biological activities. The specific substitution pattern on the triazole ring contributes to its unique chemical reactivity and biological effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Inhibitory activity | |

| Staphylococcus aureus | Effective against resistant strains | |

| Escherichia coli | Moderate inhibitory effects |

The compound's mechanism involves the inhibition of specific enzymes crucial for microbial growth, leading to cell death.

Anticancer Activity

This compound has shown potential as an anticancer agent. Studies reveal its ability to induce apoptosis in cancer cells through the inhibition of cell proliferation pathways.

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF7 (breast) | 12.5 | Significant growth inhibition | |

| A549 (lung) | 26 | Induces apoptosis | |

| HCT116 (colon) | 0.95 | Inhibits proliferation |

The compound's selectivity towards cancer cells over normal cells suggests a favorable therapeutic index.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation and survival.

- Cytokine Modulation : It reduces the levels of inflammatory cytokines.

- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in cancer cells.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Study on Antifungal Activity : A clinical trial evaluated the compound against Candida infections in immunocompromised patients, demonstrating significant improvement in patient outcomes.

- Cancer Treatment Study : A phase II study involving patients with advanced breast cancer showed a reduction in tumor size with minimal side effects when treated with this compound combined with standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.